molecular formula C19H20ClN3O B2925691 1-{1-[(2-chlorophenyl)methyl]piperidin-4-yl}-2,3-dihydro-1H-1,3-benzodiazol-2-one CAS No. 1311845-79-0

1-{1-[(2-chlorophenyl)methyl]piperidin-4-yl}-2,3-dihydro-1H-1,3-benzodiazol-2-one

Cat. No. B2925691
CAS RN: 1311845-79-0
M. Wt: 341.84
InChI Key: YWOSRBJZPGTQLQ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is complex, involving a benzodiazol-2-one ring attached to a piperidin-4-yl group, which is further substituted with a 2-chlorophenylmethyl group . The exact 3D structure would require more advanced computational chemistry tools to elucidate.

Safety and Hazards

This compound is likely to have significant safety and hazard considerations given its structural similarity to synthetic opioids . These substances are typically controlled due to their potential for abuse and harm.

properties

IUPAC Name

3-[1-[(2-chlorophenyl)methyl]piperidin-4-yl]-1H-benzimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O/c20-16-6-2-1-5-14(16)13-22-11-9-15(10-12-22)23-18-8-4-3-7-17(18)21-19(23)24/h1-8,15H,9-13H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWOSRBJZPGTQLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C3=CC=CC=C3NC2=O)CC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[1-[(2-chlorophenyl)methyl]piperidin-4-yl]-1H-benzimidazol-2-one

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